4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol
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Overview
Description
4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a phenolic group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the condensation of 4,5-diphenyl-2-thiazolylhydrazine with 4-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the phenolic hydroxyl group.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol involves its interaction with various molecular targets. The thiazole ring and hydrazone linkage are believed to play crucial roles in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzaldehyde
- 4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}aniline
Uniqueness
4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is unique due to the presence of the phenolic hydroxyl group, which imparts additional reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-[(E)-[(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-19-13-11-16(12-14-19)15-23-25-22-24-20(17-7-3-1-4-8-17)21(27-22)18-9-5-2-6-10-18/h1-15,26H,(H,24,25)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBXOLILEMYJTJ-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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